molecular formula C20H25N3O2 B6077077 N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide

N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide

Cat. No.: B6077077
M. Wt: 339.4 g/mol
InChI Key: DVIDJFNWXLMWSZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dimethylphenyl group and a 2-methoxyphenyl group

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-12-16(2)14-17(13-15)21-20(24)23-10-8-22(9-11-23)18-6-4-5-7-19(18)25-3/h4-7,12-14H,8-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIDJFNWXLMWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide typically involves the reaction of 3,5-dimethylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired compound. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-4-(2-chlorophenyl)-1-piperazinecarboxamide
  • N-(3,5-dimethylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarboxamide

Uniqueness

N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is unique due to the presence of both 3,5-dimethylphenyl and 2-methoxyphenyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

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